molecular formula C17H18N2O4 B12616217 6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid CAS No. 889879-73-6

6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid

Cat. No.: B12616217
CAS No.: 889879-73-6
M. Wt: 314.34 g/mol
InChI Key: XBARYJPIIZDDKU-UHFFFAOYSA-N
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Description

6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring, a phenoxy group, and an oxobutylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid typically involves multiple steps, including the formation of the pyridine ring, the introduction of the phenoxy group, and the attachment of the oxobutylamino substituent. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a halogenated pyridine compound.

    Attachment of the Oxobutylamino Substituent: This can be accomplished through amination reactions where an oxobutylamine derivative is introduced to the phenoxy-pyridine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes or signaling pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(3-Oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.

    6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine: Similar structure but lacks the carboxylic acid group.

Uniqueness

The presence of the methyl group at the 6-position and the carboxylic acid group in 6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid contributes to its unique chemical properties and potential applications. These structural features may influence its reactivity, biological activity, and suitability for specific research or industrial purposes.

Properties

CAS No.

889879-73-6

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

6-methyl-2-[3-(3-oxobutylamino)phenoxy]pyridine-3-carboxylic acid

InChI

InChI=1S/C17H18N2O4/c1-11-6-7-15(17(21)22)16(19-11)23-14-5-3-4-13(10-14)18-9-8-12(2)20/h3-7,10,18H,8-9H2,1-2H3,(H,21,22)

InChI Key

XBARYJPIIZDDKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)OC2=CC=CC(=C2)NCCC(=O)C

Origin of Product

United States

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